molecular formula C7H13NO B14021401 4-methoxy-N,N-dimethylbut-2-yn-1-amine CAS No. 22396-75-4

4-methoxy-N,N-dimethylbut-2-yn-1-amine

Cat. No.: B14021401
CAS No.: 22396-75-4
M. Wt: 127.18 g/mol
InChI Key: DIGUUBVZDGMDDI-UHFFFAOYSA-N
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Description

4-methoxy-N,N-dimethylbut-2-yn-1-amine is a synthetic building block of interest in medicinal chemistry and organic synthesis. Its structure, featuring an alkyne spacer and a tertiary amine, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the development of novel pharmaceutical candidates or as a ligand in catalytic systems. Its applications may include serving as a precursor in the synthesis of molecules with potential bioactivity. This product is provided as a research chemical for use in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the safety data sheet (SDS) before use.

Properties

CAS No.

22396-75-4

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-methoxy-N,N-dimethylbut-2-yn-1-amine

InChI

InChI=1S/C7H13NO/c1-8(2)6-4-5-7-9-3/h6-7H2,1-3H3

InChI Key

DIGUUBVZDGMDDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCOC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reactions

One of the primary synthetic routes to alkynyl amines such as 4-methoxy-N,N-dimethylbut-2-yn-1-amine involves palladium-catalyzed cross-coupling reactions. A typical procedure uses palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2 with copper(I) iodide as a co-catalyst in polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-propanol. The reaction is carried out at elevated temperatures (around 85 °C) overnight.

  • General procedure : Starting from a bromo-substituted aromatic or heteroaromatic amine and an alkynyl amine such as N,N-dimethylprop-2-yn-1-amine, the coupling reaction proceeds in the presence of triethylamine or diisopropylamine as a base, Pd catalyst, and CuI to afford the target alkynyl amine product.

  • Example : In a study, 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine was reacted with N,N-dimethylprop-2-yn-1-amine under Pd(PPh3)4 and CuI catalysis in DMF at 85 °C overnight to yield the corresponding alkynyl amine in 23% yield as a trifluoroacetic acid salt.

Analytical Characterization and Purity

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of methoxy (–OCH3), dimethylamino (–N(CH3)2), and alkynyl (–C≡C–) groups. Chemical shifts for methoxy protons typically appear around δ 3.7–3.8 ppm, while dimethylamino protons resonate near δ 2.8–3.0 ppm.

  • High Performance Liquid Chromatography (HPLC) : Purity assessments report values up to 100% for related alkynyl amines synthesized by Pd-catalyzed methods.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, e.g., calculated and found m/z values closely matching for CxHyN2O compounds.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dimethylbut-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N,N-dimethylbut-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Backbone Functional Groups Key Features
4-Methoxy-N,N-dimethylbut-2-yn-1-amine C₇H₁₃NO But-2-yn Methoxy, dimethylamino Rigid triple bond, electron-rich
N,N-Dimethylpent-4-en-2-yn-1-amine C₇H₁₁N Pent-2-yn None (simpler aliphatic chain) Longer chain, unsaturated backbone
4-Methoxy-N,N-Dimethyltryptamine (4-MeO DMT) C₁₃H₁₈N₂O Tryptamine Methoxy, dimethylamino Indole ring, serotonin receptor ligand
4-Methoxy-N,N-DMC (dimethylcathinone) C₁₂H₁₇NO₂ Cathinone Methoxy, dimethylamino, ketone β-keto group, stimulant activity
N-(2-Methoxyethyl)methylamine C₄H₁₁NO Ethyl Methoxy, methylamino Flexible chain, no triple bond
  • Triple Bond vs.
  • 4-methoxy-N,N-dimethylbenzenamine) . This electron-donating effect may stabilize intermediates in synthetic reactions or modulate receptor binding.
Table 2: Pharmacological Comparisons
Compound Biological Activity Receptor Affinity/Mechanism Stability Notes
4-Methoxy-N,N-dimethylbut-2-yn-1-amine Understudied; potential muscarinic ligand precursor Not fully characterized Likely stable due to aliphatic backbone
4-MeO DMT Serotonin receptor agonist (5-HT) pA₂ = 6.17 (vs. DMT’s 6.00) Stable crystalline solid (≥2 years at -20°C)
4-Methoxy-N,N-DMC Stimulant (cathinone analog) Dopamine/norepinephrine reuptake inhibition Susceptible to metabolic degradation
N,N-Dimethylpent-4-en-2-yn-1-amine No reported activity Unstable due to unsaturated backbone
  • Receptor Interactions : While 4-MeO DMT’s indole ring facilitates serotonin receptor binding, the target compound’s aliphatic structure may limit direct receptor interactions unless conjugated to aromatic systems .
  • Metabolic Stability: The triple bond in 4-methoxy-N,N-dimethylbut-2-yn-1-amine may resist enzymatic degradation compared to cathinone analogs (), though this requires experimental validation.

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